molecular formula C24H30F2O6 B119260 Acetyloxy Diflorasone CAS No. 3826-17-3

Acetyloxy Diflorasone

Cat. No.: B119260
CAS No.: 3826-17-3
M. Wt: 452.5 g/mol
InChI Key: ISSQQUKLQJHHOR-RYRQIHONSA-N
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Description

Acetyloxy Diflorasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is primarily used in topical formulations to treat various inflammatory skin conditions such as eczema and psoriasis. The compound is known for its efficacy in reducing erythema, pruritus, and discomfort associated with these conditions .

Scientific Research Applications

Acetyloxy Diflorasone has a wide range of applications in scientific research:

Safety and Hazards

When handling Acetyloxy Diflorasone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

Acetyloxy Diflorasone primarily targets the corticosteroid hormone receptors . These receptors are proteins found within cells that are activated by the steroid hormone cortisol. They play a crucial role in regulating various biological processes, including immune response and inflammation .

Mode of Action

This compound, like other corticosteroids, is thought to act by inducing phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

The induction of lipocortins by this compound leads to the inhibition of the arachidonic acid pathway . This pathway is responsible for the production of inflammatory mediators like prostaglandins and leukotrienes. By inhibiting this pathway, this compound reduces inflammation and relieves symptoms associated with various skin conditions .

Pharmacokinetics

Topically applied this compound can be absorbed through normal intact skin . The absorption is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . The absorption can be increased by occlusive dressings . Once absorbed, it is primarily metabolized in the liver .

Result of Action

The result of this compound’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . By reducing inflammation and itching, it helps to alleviate the symptoms of various skin conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, occlusive dressings can increase the absorption of the compound through the skin . Additionally, the condition of the skin (e.g., broken or inflamed skin) can also affect the absorption and efficacy of the compound . Therefore, it’s important to consider these factors when using this compound for treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyloxy Diflorasone involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The reaction conditions typically involve the use of fluorinating agents, hydroxylating agents, and acetic anhydride for the acetylation process. The reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves stringent quality control measures to ensure the final product meets the required specifications. The use of advanced purification techniques such as chromatography is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Acetyloxy Diflorasone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific fluorination pattern and acetylation, which enhance its potency and reduce its side effects compared to other corticosteroids. Its unique structure allows for more targeted action with fewer systemic effects .

Properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSQQUKLQJHHOR-RYRQIHONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461110
Record name Acetyloxy Diflorasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3826-17-3
Record name Acetyloxy Diflorasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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